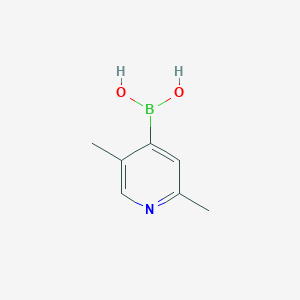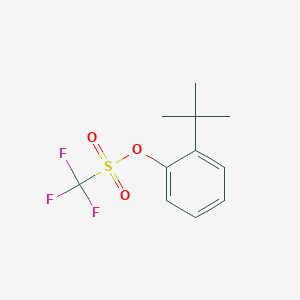
2-(Tert-butyl)phenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl)phenyl trifluoromethanesulfonate: is an organic compound known for its unique chemical properties and applications in various fields. It is a triflate ester derived from o-(tert-butyl)phenol and trifluoromethanesulfonic acid. The compound is characterized by its high reactivity and stability, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(tert-butyl)phenyl trifluoromethanesulfonate typically involves the reaction of o-(tert-butyl)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired triflate ester .
Industrial Production Methods: Industrial production of o-(tert-butyl)phenyl trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is often produced in batch reactors, followed by purification through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butyl)phenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The triflate group can be replaced by nucleophiles such as amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from reactions involving o-(tert-butyl)phenyl trifluoromethanesulfonate depend on the specific nucleophile used. For example, reactions with amines yield corresponding amides, while reactions with alcohols produce ethers .
Scientific Research Applications
Chemistry: In organic chemistry, o-(tert-butyl)phenyl trifluoromethanesulfonate is used as a reagent for introducing triflate groups into molecules, which can enhance their reactivity and stability .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. Its ability to introduce triflate groups makes it valuable in drug development and medicinal chemistry .
Industry: In industrial applications, o-(tert-butyl)phenyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials. Its high reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of o-(tert-butyl)phenyl trifluoromethanesulfonate involves the activation of the triflate group, which acts as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the triflate group is replaced by other functional groups .
Comparison with Similar Compounds
(4-tert-Butylphenyl)diphenylsulfonium triflate: This compound shares the triflate group but has a different core structure, leading to different reactivity and applications.
4-(tert-Butylamino)phenyl trifluoromethanesulfonate: Another similar compound with a triflate group, used in organic synthesis and medicinal chemistry.
Uniqueness: 2-(Tert-butyl)phenyl trifluoromethanesulfonate is unique due to its specific structure, which combines the tert-butyl group with the triflate ester. This combination imparts high stability and reactivity, making it a versatile reagent in various chemical processes .
Properties
IUPAC Name |
(2-tert-butylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O3S/c1-10(2,3)8-6-4-5-7-9(8)17-18(15,16)11(12,13)14/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQMAJJXUBCFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
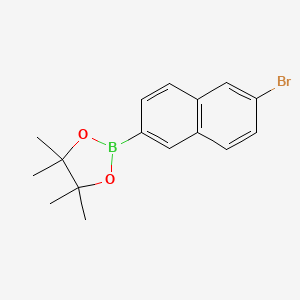
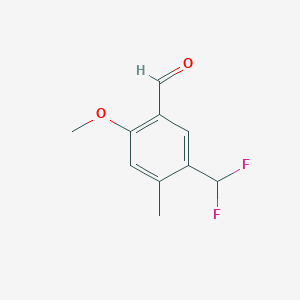
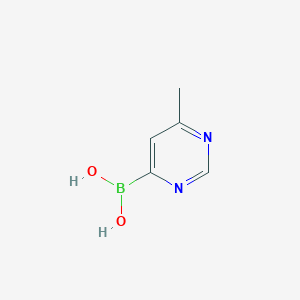
![1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride](/img/structure/B8252754.png)

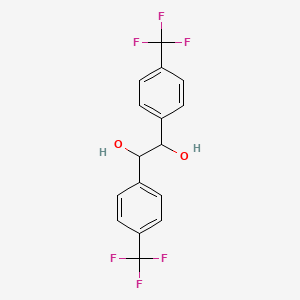
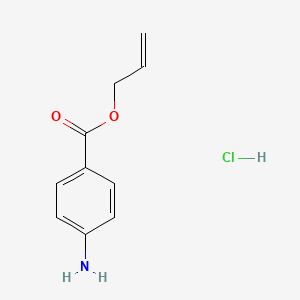
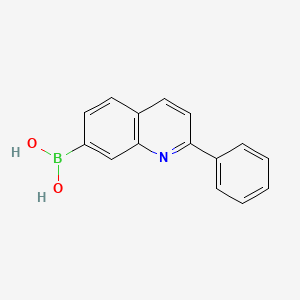
![Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide](/img/structure/B8252810.png)
![(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B8252817.png)
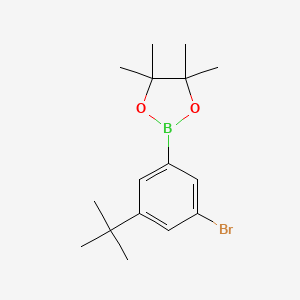
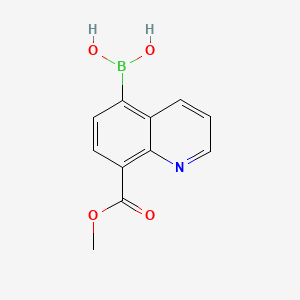
![6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8252827.png)
